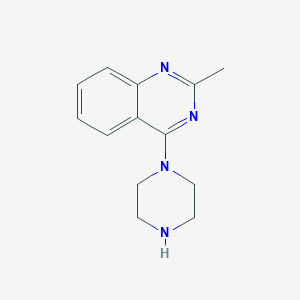
N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide, commonly known as AP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. AP-1 is a pyridazinone derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide and its analogs have been synthesized and characterized in various studies to explore their potential applications in scientific research. These compounds have shown a range of biological activities due to their unique structural properties. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines via Suzuki coupling has been reported, highlighting their anticancer and antimicrobial activities (Kumar et al., 2019). Moreover, unexpected synthesis of novel 2-pyrone derivatives has been achieved, providing insights into crystal structures, Hirshfeld surface analysis, and computational studies, showcasing the versatility of acetamide derivatives in structural chemistry (Sebhaoui et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of acetamide derivatives have been extensively studied. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and show antifungal activity against Aspergillus species, demonstrating the therapeutic potential of these compounds in treating fungal infections (Bardiot et al., 2015).
Anticancer Activity
Several studies have focused on the anticancer activity of N-aryl substituted phenyl acetamide analogs. These compounds have been tested for inhibition activity against various cancer cell lines, revealing their potential in cancer therapy. For instance, certain analogs have shown activity against the HCT 116 cancer cell line, indicating the significance of structural modifications in enhancing anticancer efficacy (Kumar et al., 2019).
Molecular Docking and Dynamics
The application of molecular docking and dynamics simulations in the study of acetamide derivatives has provided valuable insights into their mechanism of action and interaction with biological targets. Studies involving the binding modes of these compounds within specific protein targets have helped in understanding their biological activities and potential therapeutic applications (Sebhaoui et al., 2020).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-24-20(27)12-11-18(23-24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFLNHOMJJCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![1-Fluoro-3-azabicyclo[3.1.1]heptane hcl](/img/structure/B2775808.png)
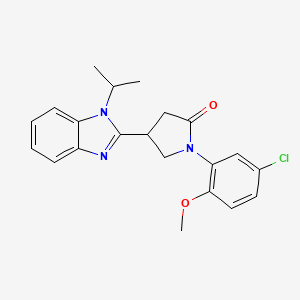

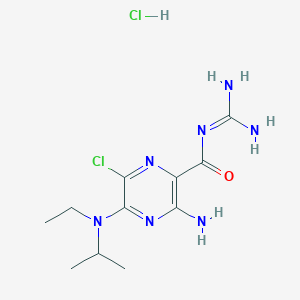
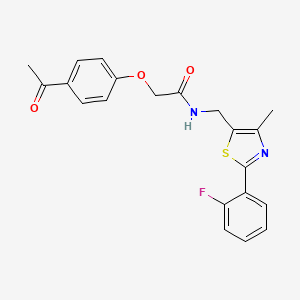




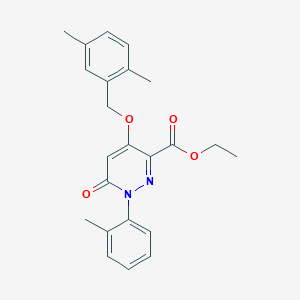
![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
